Alumane nickel

Description

Properties

CAS No. |

12704-83-5 |

|---|---|

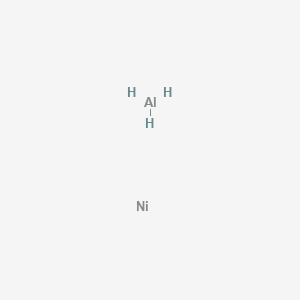

Molecular Formula |

AlH3Ni |

Molecular Weight |

88.699 g/mol |

IUPAC Name |

alumane;nickel |

InChI |

InChI=1S/Al.Ni.3H |

InChI Key |

YYCNOHYMCOXPPJ-UHFFFAOYSA-N |

Canonical SMILES |

[AlH3].[Ni] |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Alumane Nickel Compounds

Crystallographic Investigations of Alumane Nickel Phases

Crystallography is the cornerstone for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound systems, various diffraction techniques are employed to identify phases, refine lattice parameters, and elucidate complex atomic ordering.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a compound, provided a suitable single crystal can be grown. uni-saarland.de The technique involves passing a focused beam of X-rays through a crystal and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, revealing precise atomic positions, bond lengths, and bond angles. uni-saarland.de

In the context of nickel-containing coordination complexes, SC-XRD provides unambiguous proof of the spatial arrangement of atoms. uni-saarland.de For instance, studies on various nickel(II) complexes have successfully determined their coordination geometries, which are often square-planar or octahedral. rsc.orgnih.gov The analysis confirms the identity of the ligands bound to the nickel center and reveals detailed intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. iucr.org

While obtaining single crystals of intermetallic this compound phases like nickel aluminides can be challenging, the data from model nickel complexes illustrate the power of the technique. The crystallographic data obtained from an SC-XRD experiment is extensive and typically includes the crystal system, space group, unit cell dimensions, and atomic coordinates.

Interactive Data Table: Example Crystallographic Data for a Nickel(II) Complex

The following table showcases typical data obtained from a single-crystal X-ray diffraction analysis of a representative nickel(II) complex.

| Parameter | [Ni(C₈H₆BrN₃OS)(C₅H₅N)] iucr.org | [Ni(C₁₅H₁₄N₃O₂S)₂] iucr.org |

| Formula | C₁₃H₁₁BrN₄NiOS | C₃₀H₂₈N₆NiO₄S₂ |

| Molar Mass ( g/mol ) | 409.94 | 659.41 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 12.2447 (4) | 6.8080 (4) |

| b (Å) | 4.1135 (1) | 7.5569 (4) |

| c (Å) | 31.1380 (11) | 14.3902 (8) |

| α (°) | 90 | 98.514 (4) |

| β (°) | 112.646 (1) | 92.062 (5) |

| γ (°) | 90 | 102.698 (5) |

| Volume (ų) | 1447.46 (8) | 712.47 (7) |

| Z (formula units/cell) | 4 | 1 |

| Temperature (K) | 293 | 200 |

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials, including various this compound alloys and composites. uni-saarland.de This technique is used for routine phase identification, determination of lattice parameters, and analysis of microstructural properties like crystallite size. ajol.infosouthampton.ac.uk

In the study of aluminum matrix composites reinforced with Al₃Ni intermetallic particles, PXRD is used to confirm the formation of the desired phases. researchgate.net The presence of distinct diffraction peaks corresponding to both aluminum and Al₃Ni confirms the successful creation of the composite material. researchgate.net The intensity of the Al₃Ni peaks correlates with its weight percentage in the composite. researchgate.net The absence of peaks from other potential Al-Ni compounds (like AlNi or Al₃Ni₂) can indicate the thermodynamic stability of the Al₃Ni phase under the synthesis conditions. researchgate.net

Furthermore, PXRD data can be used to perform detailed structural refinements. In one study, PXRD patterns were used to determine the crystal structure of a Ni(II) complex, which was found to crystallize in a cubic system with the space group Fd3m. ajol.info The analysis yielded a precise value for the unit cell length. ajol.info Such analyses are crucial for materials that cannot be synthesized as large single crystals. mdpi.com

Interactive Data Table: PXRD Findings for a Ni(II) Crystal

| Parameter | Value ajol.info |

| Crystal System | Cubic |

| Space Group | Fd3m |

| Unit Cell Length 'a' (Å) | 23.66 ± 0.005 |

| Volume (ų) | 13.24 |

| Particle Size (nm) | 34.87 |

| Atoms per Unit Cell | 4 |

While X-ray diffraction is excellent for locating heavier elements, it is less effective for light elements like hydrogen. Neutron diffraction provides a powerful alternative, particularly for studying hydride structures. researchgate.netornl.gov Neutrons scatter off atomic nuclei, and the scattering cross-section of hydrogen (or its isotope, deuterium) is significant, making it readily detectable even in the presence of heavy metals. ornl.govosti.gov

This technique is essential for understanding nickel hydrides, which are important in battery technologies and hydrogen storage. wikipedia.org Neutron diffraction studies on nickel-deuteride (deuterium is often used to reduce incoherent scattering) allow for the direct determination of the atomic positions of deuterium (B1214612) within the nickel lattice. ornl.gov These studies can reveal that hydrogen atoms occupy interstitial sites within the metal structure, for example, the octahedral holes in a face-centered cubic (fcc) lattice. wikipedia.org This information is critical for determining the stoichiometry and understanding the bonding in metal hydrides. ornl.gov

Electron diffraction is highly sensitive to the structure of very small volumes of material, making it ideal for studying local ordering, defects, and superstructures in crystalline systems. nasa.gov In nickel-aluminum alloys, electron diffraction has been used to identify ordering phenomena that are not easily observed with other techniques. nasa.gov

A notable study on nickel-rich β-NiAl alloys revealed that diffuse intensity maxima observed in electron diffraction patterns were due to the short-range ordering of excess nickel atoms on the aluminum sublattice. nasa.gov Upon annealing, these diffuse patterns transformed into sharp superstructure reflections. nasa.gov This provided clear evidence for the formation of an ordered hexagonal superstructure corresponding to the Ni₂Al composition, demonstrating how electron diffraction can elucidate subtle but important structural details related to atomic ordering in this compound systems. nasa.gov Early experiments in physics also utilized the diffraction of electrons by a nickel crystal to demonstrate the wave nature of electrons. ub.eduaps.org

Spectroscopic Probes of this compound Electronic and Molecular Structures

Spectroscopic techniques probe the interaction of electromagnetic radiation with a material to provide information about its electronic structure, composition, and chemical bonding.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. surfacesciencewestern.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound compounds, XPS is crucial for determining the oxidation states of nickel. The Ni 2p region of the XPS spectrum is characteristic of the nickel chemical state. thermofisher.com Metallic nickel (Ni⁰) has a complex spectrum with characteristic satellite features that should not be confused with peaks from oxidized nickel. thermofisher.comaps.org Oxidized species such as NiO (Ni²⁺) and NiOOH (Ni³⁺) have distinct binding energies and satellite structures. surfacesciencewestern.com For example, analysis of Ni(OH)₂ and NiOOH shows that the multiplet envelopes for Ni²⁺ and Ni³⁺ can be used to accurately fit the experimental spectra. surfacesciencewestern.com

In studies of nickel alloys, XPS shows that when nickel is alloyed with electropositive elements like aluminum, the Ni d-band centroid shifts to higher binding energy, indicating a change in the electronic structure. aps.org This technique is also invaluable for analyzing the surface of catalysts, such as alumina-supported nickel nanoparticles, to confirm the presence and chemical state of the active nickel species. researchgate.net

Interactive Data Table: Representative Ni 2p₃/₂ Binding Energies (eV)

This table provides examples of binding energies for different nickel chemical states, which are used for their identification in XPS analysis.

| Chemical State | Binding Energy (eV) | Reference |

| Ni Metal (Ni⁰) | ~852.6 | thermofisher.com |

| NiO (Ni²⁺) | ~854.6 | surfacesciencewestern.com |

| Ni(OH)₂ (Ni²⁺) | ~855.8 | surfacesciencewestern.com |

| NiOOH (Ni³⁺) | ~857.3 | surfacesciencewestern.com |

| Ni 2p Satellite | ~861 | surfacesciencewestern.com |

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of absorbing atoms in a material. For this compound compounds, XAS is instrumental in determining the oxidation state of nickel, its coordination environment (including coordination number and symmetry), and the interatomic distances to neighboring atoms. The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Research findings from XAS studies on nickel-containing systems provide critical insights. The XANES region, which includes the absorption edge, is highly sensitive to the oxidation state and coordination chemistry of the nickel atoms. For instance, shifts in the Ni K-edge or L-edge energy position can quantitatively reveal changes in the nickel fractional oxidation state, a key parameter in understanding the non-innocent behavior of ligands or charge distribution in alloys. rsc.org Studies on nickel dithiolene complexes have shown that the L3 centroid shifts by approximately 0.3 eV for each unit change in formal oxidation state, while the K-edge position shifts by about 0.7 eV per unit. rsc.org This allows for a direct and quantitative measurement of the electronic state of nickel. rsc.org

The EXAFS region, extending several hundred eV past the edge, contains information about the local atomic environment around the absorbing Ni atom. Analysis of EXAFS oscillations can yield precise information on the type, distance, and number of neighboring atoms. This has been used to characterize the devitrification of amorphous Ni-B alloys, where the broadening of absorption peaks indicates a smeared distribution of neighbor distances characteristic of an amorphous phase. researchgate.net In nickel-aluminum systems, this can differentiate between Ni-Al, Ni-Ni, and Ni-O bonding distances, confirming phase formation, such as nickel aluminate spinels or the intermixing of nickel and aluminum in alloys. arxiv.orgaps.org For example, studies on Ni(II) bound to biomass suggest that nickel binding primarily occurs through coordination with oxygen ligands. nih.gov A combined approach using both XAS and other techniques like hard x-ray photoelectron spectroscopy (HAXPES) is often employed to develop a comprehensive structural and chemical model of how this compound systems evolve, for instance, during thermal annealing. aps.org

Table 1: Representative XAS Findings for Nickel Compounds

| Parameter | Technique | Typical Finding | Significance | Reference |

|---|---|---|---|---|

| Oxidation State | XANES (Edge Shift) | Ni K-edge shifts ~0.7-1.85 eV per oxidation state change. | Determines the electronic state (e.g., Ni(0), Ni(II), Ni(III)) of nickel centers. | rsc.org |

| Coordination Environment | XANES (Pre-edge Features) | Presence/absence of pre-edge peaks indicates coordination geometry (e.g., tetrahedral vs. octahedral). | Elucidates the local symmetry around the nickel atom. | nih.gov |

| Local Structure | EXAFS | Provides Ni-O, Ni-Al, and Ni-Ni bond distances and coordination numbers. | Confirms formation of specific phases like NiAl₂O₄ or Ni-Al alloys. | aps.org |

| Degree of Order | XAS (Peak Width) | Broader absorption peaks suggest an amorphous or disordered structure. | Characterizes crystalline vs. amorphous nature of the material. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Bonding Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of a compound. libretexts.orgwarwick.ac.uk In the context of this compound materials, NMR can be applied to various active nuclei, such as ²⁷Al, ¹H, and ¹³C, to characterize bonding and phase composition. bruker.com While paramagnetic nickel centers can lead to significant peak broadening, specialized solid-state NMR techniques and the study of diamagnetic analogues provide invaluable structural data.

Solid-state ²⁷Al NMR is particularly powerful for distinguishing between different coordination environments of aluminum in nickel-alumina composites or nickel aluminate spinels. Aluminum nuclei in tetrahedral (AlO₄), pentahedral (AlO₅), and octahedral (AlO₆) sites exhibit distinct chemical shifts and quadrupolar coupling patterns, allowing for the quantification of each species. This helps in understanding the phase purity and the degree of inversion in spinel structures like NiAl₂O₄.

For organometallic this compound complexes or materials with organic ligands, ¹H and ¹³C NMR are routinely used. Chemical shifts, peak integrations, and spin-spin coupling patterns reveal the connectivity of atoms and the structure of the organic components. libretexts.org Variable-temperature (VT) NMR studies can also provide insights into the dynamic behavior of molecules in solution, such as ligand exchange or conformational changes like ring-flipping in cyclic structures. nagoya-u.ac.jp Furthermore, NMR has been successfully employed to identify and quantify the distribution of liquid products generated from complex reactions using nickel-based catalysts, demonstrating its utility in analyzing intricate product mixtures. bruker.com In paramagnetic systems, the hyperfine interaction between the unpaired electrons of nickel and the nuclei can be measured, providing information on spin density distribution and the nature of the metal-ligand bonding. aps.org

Table 2: NMR Applications in this compound Characterization

| Nucleus | Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|---|

| ²⁷Al | Solid-State MAS NMR | Coordination environment (tetrahedral, octahedral), phase identification. | Characterizing NiAl₂O₄ spinel vs. amorphous alumina (B75360) phases. | tu-darmstadt.de |

| ¹H, ¹³C | Solution/Solid-State NMR | Structure of organic ligands, molecular connectivity, reaction product analysis. | Elucidating the structure of nickel complexes with organic linkers. | bruker.com |

| ¹H | Variable-Temperature (VT) NMR | Molecular dynamics, conformational changes, fluxional processes. | Studying cyclohexane-flipping behavior in nickel-mediated synthesis products. | nagoya-u.ac.jp |

| Various | Paramagnetic NMR | Hyperfine interactions, spin density distribution. | Probing the electronic structure and bonding in paramagnetic nickel complexes. | aps.org |

Raman and Infrared Spectroscopies for Vibrational Mode Analysis

Vibrational spectroscopies, including Raman and Fourier-transform infrared (FTIR) spectroscopy, are essential non-destructive techniques for characterizing this compound compounds by probing their molecular and lattice vibrations. mt.com These methods provide complementary information; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy detects changes in polarizability. mt.com Together, they offer a detailed fingerprint of the material's chemical structure, phase composition, and bonding.

In the study of nickel-aluminum oxides and composites, these techniques are highly effective for phase identification. For example, crystalline NiO exhibits characteristic Raman bands around 460 and 500 cm⁻¹, while the nickel aluminate spinel (NiAl₂O₄) has distinct bands at approximately 200, 375, and 600 cm⁻¹. lehigh.edu The presence of the ~375 cm⁻¹ band is a unique identifier for the crystalline NiAl₂O₄ phase. lehigh.edu Similarly, FTIR can identify specific functional groups. In nickel hydroxide (B78521) phases, a sharp IR peak near 3650 cm⁻¹ is attributed to the stretching vibration of non-hydrogen-bonded hydroxyl (-OH) groups, while broader bands can indicate hydrogen bonding or the presence of intercalated water. researchgate.netresearchgate.net

These techniques are also sensitive to the local coordination environment. When nickel ions are incorporated into an alumina support, the vibrational modes of nickel oxide can couple with those of the alumina, leading to shifts and broadening of spectral bands. lehigh.edu This has been used to demonstrate the formation of a "surface spinel" where nickel oxide is absorbed into the defects of the γ-Al₂O₃ surface. lehigh.edu In studies of nickel complexes, the coordination of ligands to the nickel center causes shifts in the ligand's vibrational frequencies, confirming the bonding between the metal and specific atoms like nitrogen or oxygen. ajol.info

Table 3: Characteristic Vibrational Bands for this compound Species

| Species | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| β-Ni(OH)₂ | IR | ~3650 | O-H stretching (non-H-bonded) | researchgate.netresearchgate.net |

| NiO | Raman | ~460, 500 | Lattice modes | lehigh.edu |

| NiAl₂O₄ (Spinel) | Raman | ~200, 375, 600 | Lattice modes | lehigh.edu |

| Ni-O | IR | ~560-670 | Ni²⁺-O and Ni³⁺-O bending vibrations | researchgate.net |

| Surface-bound Ni on Al₂O₃ | Raman | Broadened bands | Coupling of Ni-O and Al₂O₃ vibrations | lehigh.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uu.nlresearchgate.net It is widely used to investigate electronic transitions in this compound compounds, providing information on the oxidation state and coordination geometry of nickel ions, as well as characterizing metallic nanoparticles. nih.gov

For compounds containing nickel ions, particularly Ni(II), in a specific coordination environment, the absorption bands in the UV-Vis spectrum correspond to d-d electronic transitions. The position and intensity of these bands are dictated by the ligand field. For example, aqueous solutions of Ni(II) salts, where nickel exists as the hexaqua complex [Ni(H₂O)₆]²⁺, typically show a characteristic absorption maximum around 396 nm, along with other peaks in the visible range, giving the solutions their green color. cetjournal.it Changes in the coordination environment, such as the formation of nickel aluminate spinel, will alter the ligand field and thus shift the positions of these d-d transition bands. This makes UV-Vis spectroscopy a useful tool for monitoring changes in nickel coordination during synthesis or catalytic reactions. uu.nl

In the case of metallic this compound materials, such as nickel nanoparticles, UV-Vis spectroscopy can detect the presence of the nanoparticles through a phenomenon known as Surface Plasmon Resonance (SPR). nih.gov The collective oscillation of conduction electrons on the nanoparticle surface in response to incident light results in a strong absorption band. For nickel nanoparticles, this SPR peak is typically observed in the UV region, with reports of maxima ranging from 374 nm to 422 nm. nih.govresearchgate.net The position and shape of the SPR band are sensitive to the nanoparticle size, shape, and the surrounding dielectric medium, making UV-Vis a simple yet effective method for their characterization. nih.gov

Table 4: UV-Vis Spectroscopic Data for Nickel Species

| Species | λ_max (nm) | Assignment | Significance | Reference |

|---|---|---|---|---|

| Aqueous Ni(II) ions | ~396 | d-d transition (³A₂g → ³T₁g(P)) | Identification and quantification of Ni(II) in solution. | nih.govcetjournal.it |

| Nickel Nanoparticles | ~374 - 422 | Surface Plasmon Resonance (SPR) | Confirmation of nanoparticle formation; sensitive to size and shape. | nih.govresearchgate.net |

| Ni(II) in octahedral/tetrahedral sites | Varies (Vis range) | d-d transitions | Probes the coordination geometry and ligand field of Ni(II) centers. | uu.nl |

Microscopic and Morphological Characterization of this compound Materials

The performance and properties of this compound materials are intrinsically linked to their physical form, including particle size, shape, surface topography, and internal structure. Electron microscopy techniques are indispensable for visualizing these features from the micrometer down to the sub-angstrom scale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Topography

Scanning Electron Microscopy (SEM) is a foundational technique for characterizing the surface of materials. It provides high-resolution images of the sample's topography, morphology, and composition (when coupled with Energy Dispersive X-ray spectroscopy, or EDX). In the study of this compound compounds, SEM is used to assess a wide range of materials from powders to sintered composites.

SEM analysis of nickel-aluminum powders reveals critical information about particle size distribution and shape, which can range from near-equiaxial and rounded to irregular and agglomerated. researchgate.netresearchgate.net For instance, SEM has been used to identify near-equiaxial shaped nickel particles with a narrow size distribution in powders used for manufacturing fuel cell anodes. researchgate.net In the synthesis of nickel aluminate spinel (NiAl₂O₄) via solid-phase reactions, SEM imaging confirms the formation of the new phase and characterizes the grain structure and porosity of the resulting sintered material. researchgate.net When analyzing composites or alloys, SEM can distinguish between different phases based on contrast differences, revealing features such as the primary nickel phase, eutectic structures, and segregated precipitates within the matrix. scirp.orgresearchgate.net The technique is also invaluable for observing the surface of catalysts, where it can show how active components are distributed on a support material. researchgate.net

Table 5: Morphological Features of this compound Materials by SEM

| Material Type | Observed Feature | Significance | Reference |

|---|---|---|---|

| Nickel Powder | Near-equiaxial or irregular particle shape; particle size distribution. | Influences packing density, flowability, and sintering behavior. | researchgate.netslideshare.net |

| Ni-Al Alloys | Primary phases, lamellar eutectic structures, precipitates. | Relates microstructure to mechanical properties like hardness. | scirp.org |

| NiAl₂O₄ Spinel | Grain size, porosity, phase homogeneity. | Correlates synthesis conditions to the final ceramic microstructure. | researchgate.net |

| Ni/Al₂O₃ Composite | Agglomerated particles, surface topography, phase distribution. | Characterizes the dispersion and morphology of the constituent phases. | researchgate.netresearchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) offers significantly higher magnification and resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. It is a critical tool for examining the nanostructure of this compound compounds, including nanoparticle size and shape, crystal structure, and the presence of defects.

TEM is extensively used to characterize nickel nanoparticles, whether synthesized independently or supported on materials like alumina. uio.no It can resolve the precise size and morphology of nanoparticles, which can be quasi-spherical, rod-shaped, or irregular, with dimensions often in the range of 4 to 50 nm. nih.govuio.no High-Resolution TEM (HRTEM) allows for the direct visualization of atomic lattice fringes, providing information about the crystallinity and orientation of the nanoparticles. researchgate.net

Furthermore, Selected Area Electron Diffraction (SAED), a technique available within a TEM, produces diffraction patterns that act as a fingerprint for the material's crystal structure. SAED patterns can confirm the face-centered cubic (FCC) structure of nickel nanoparticles or identify the presence of oxide or alloy phases. nih.govresearchgate.net TEM is also uniquely suited for identifying crystal defects such as dislocations, stacking faults, and grain boundaries. mpie.de In catalyst research, TEM is used to assess the dispersion of metal nanoparticles on a support, which is crucial for catalytic activity, and to observe changes in the catalyst nanostructure before and after a reaction. researchgate.net

Table 6: Nanostructural Analysis of this compound by TEM

| Technique | Information Obtained | Example Finding | Reference |

|---|---|---|---|

| Bright-Field TEM | Nanoparticle size, shape, and distribution. | Quasi-spherical Ni nanoparticles with a mean size of 4-9 nm on an alumina support. | nih.govuio.no |

| HRTEM | Crystallinity, lattice fringes, crystal defects. | Visualization of atomic planes confirming the crystalline nature of Ni nanoparticles. | researchgate.net |

| SAED | Crystal structure and phase identification. | Diffraction patterns confirming the FCC lattice of Ni or the polycrystalline nature of NiAl₂O₄. | nih.govresearchgate.net |

| Dark-Field TEM | Imaging of specific crystallographic orientations or phases. | Highlighting specific sets of diffracting nanoparticles to analyze their distribution. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Roughness and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution analytical tool used to study the surface structure of solid materials, including insulators. mater-tehnol.si It provides three-dimensional topographical maps of surfaces by scanning a sharp probe, or tip, attached to a microcantilever across the sample. mater-tehnol.sioamjms.eu The weak repulsive forces between the atoms on the tip and the sample surface cause the cantilever to deflect, allowing for the generation of a detailed surface map. mater-tehnol.si

In the characterization of this compound coatings, AFM is invaluable for quantitatively assessing surface morphology. mater-tehnol.siiraj.in A smooth surface is often crucial for ensuring the formation of a protective and adherent oxide scale when the material is exposed to high-temperature environments. ntmdt-si.com Research on Ni-Al layers has utilized AFM to determine key surface roughness parameters, such as the arithmetic-mean roughness (Ra) and root-mean-square roughness (RMS). mater-tehnol.si These measurements reveal how processing conditions, like the aluminum content in the fabrication process, influence the final surface texture. mater-tehnol.si For instance, studies have shown that the roughness of Ni-Al layers can be quantitatively characterized, providing a basis for understanding subsequent friction and wear performance. mater-tehnol.si

Table 1: AFM Surface Roughness Analysis of Ni-Al Layers with Varied Aluminum Content

| Sample (by Al content in cement) | Arithmetic-Mean Roughness (Ra) (nm) | Root-Mean-Square Roughness (RMS) (nm) |

|---|---|---|

| 8 w/% | 10.3 | 12.8 |

| 15 w/% | 18.2 | 22.5 |

| 30 w/% | 25.6 | 31.7 |

| 50 w/% | 33.7 | 41.9 |

This table is based on data from a study on Ni-Al layers prepared with varying aluminum content, demonstrating how AFM quantifies changes in surface topography. mater-tehnol.si

Beyond topography, AFM can also probe local mechanical properties. tms.orgresearchgate.net By operating the instrument in different modes, such as nanoindentation, it is possible to measure the hardness and elastic modulus of individual phases within the this compound microstructure. scielo.brmaass.nutms.org This capability is critical for understanding the mechanical response of the material at the nanoscale, as the properties of constituent phases like γ' (Ni3Al) and the surrounding matrix can be determined separately. researchgate.net

Advanced Analytical Techniques for this compound Purity and Composition

The chemical composition and the concentration of trace impurities significantly impact the properties of this compound and other nickel-based superalloys. ias.ac.in Elements present even at parts-per-million (ppm) levels can affect hot workability and mechanical performance. ias.ac.in Therefore, a suite of advanced analytical techniques is employed to ensure materials meet stringent purity and compositional standards. ias.ac.in

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, particularly when coupled with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), is a powerful technique for the highly sensitive and quantitative determination of elemental composition. thermofisher.comthermofisher.com For analysis, a solid this compound sample is typically dissolved in acid and introduced into a high-temperature argon plasma, which excites and ionizes the atoms of the constituent elements. thermofisher.com The technique is a method of choice for determining impurities at trace and ultra-trace levels due to its outstanding sensitivity. thermofisher.com

ICP-MS offers extremely low detection limits, making it ideal for confirming the purity of high-grade nickel (e.g., 99.999% or 5N) where impurities must be controlled at very low concentrations. thermofisher.com It is used to analyze a wide range of trace metals that can be challenging to detect with other methods. thermofisher.com The method can be optimized to handle the high concentration of the nickel matrix, which can otherwise cause analytical interferences. thermofisher.comnih.gov For quality control in nickel alloys, ICP-based methods are used to verify that both major alloying elements and trace impurities are within specified concentration ranges. thermofisher.comresearchgate.net

Table 2: Example of Trace Element Analysis in High-Purity Nickel by ICP-MS

| Element | Method Detection Limit (µg/L) | Recovery (%) |

|---|---|---|

| Aluminum (Al) | 0.05 | 92.0 - 112.0 |

| Copper (Cu) | 0.01 | 92.0 - 112.0 |

| Iron (Fe) | 0.02 | 92.0 - 112.0 |

| Lead (Pb) | 0.01 | 92.0 - 112.0 |

| Zinc (Zn) | 0.02 | 92.0 - 112.0 |

| Arsenic (As) | 0.01 | 92.0 - 112.0 |

| Cadmium (Cd) | 0.01 | 92.0 - 112.0 |

This table presents representative data from a method established for the direct determination of trace elements in high-purity nickel using ICP-MS, showing the technique's low detection limits and high accuracy. researchgate.net

Glow Discharge Mass Spectrometry (GDMS)

Glow Discharge Mass Spectrometry (GDMS) is a premier technique for the direct analysis of solids, making it exceptionally well-suited for determining the purity of this compound and other high-purity metals and alloys. thermofisher.comresearchgate.netthermofisher.com A key advantage of GDMS is that it analyzes the sample in its solid form, avoiding laborious and potentially error-prone dissolution steps required by other methods. researchgate.net The technique works by sputtering atoms from the sample surface using a low-pressure argon plasma; these atoms are then ionized and passed into a high-resolution mass spectrometer for detection. thermofisher.com

GDMS provides nearly complete coverage of the periodic table and is capable of detecting trace and ultra-trace impurities down to the parts-per-billion (ppb) level. researchgate.netthermofisher.cn This makes it indispensable for characterizing high-purity materials where even minute concentrations of certain elements like bismuth, lead, or sulfur can be detrimental to performance. ias.ac.innewayprecision.com The technique is also used for the quantitative analysis of gaseous elements such as carbon, nitrogen, and oxygen. thermofisher.comat-spectrosc.com Furthermore, GDMS can be used for depth profiling, allowing for the analysis of elemental concentration as a function of depth, which is useful for characterizing coatings and diffusion layers. researchgate.netunit.no

Table 3: Typical Trace Element Detection in Nickel Superalloys by GDMS

| Element | Status | Typical Required Concentration | Estimated Detection Limit (ppm) |

|---|---|---|---|

| Bismuth (Bi) | Deleterious Impurity | < 0.3 ppm | < 0.1 |

| Lead (Pb) | Deleterious Impurity | < 5 ppm | < 0.1 |

| Tellurium (Te) | Deleterious Impurity | < 1 ppm | < 0.1 |

| Selenium (Se) | Deleterious Impurity | < 5 ppm | < 0.1 |

| Silver (Ag) | Deleterious Impurity | < 5 ppm | < 0.1 |

| Cobalt (Co) | Alloying Element | ~12 ppm | < 0.1 |

| Boron (B) | Alloying Element | ~135 ppm | < 0.1 |

This table is based on findings for trace element analysis in nickel superalloys, highlighting the low detection capabilities of GDMS for critical impurities. thermofisher.cn

X-ray Fluorescence (XRF) Analysis

X-ray Fluorescence (XRF) spectroscopy is a widely used analytical technique for determining the elemental composition of materials. spectroscopyonline.comqa-group.com It is valued for being fast, accurate, and non-destructive, allowing materials to be analyzed with minimal to no sample preparation. elvatech.comhydro.chresearchgate.net The method involves irradiating the sample with high-energy X-rays, which causes atoms within the material to emit secondary, or "fluorescent," X-rays. qa-group.com Each element emits X-rays at a unique, characteristic energy, allowing the system's detector to identify which elements are present and in what quantities. qa-group.com

XRF is an ideal tool for the quality control of metal alloys, where it can rapidly verify the concentrations of major alloying elements such as nickel, chromium, and iron. spectroscopyonline.comelvatech.combruker.com Portable handheld XRF analyzers, often called "PMI guns," allow for on-site positive material identification and alloy grade verification. bruker.com The technique is routinely applied to a wide variety of alloys, including nickel alloys, aluminum alloys, and stainless steels. hydro.chbruker.com While typically used for major and minor constituents, XRF can also be used for the analysis of trace elements. researchgate.netresearchgate.net

Table 4: Representative Compositional Analysis of a Nickel-Based Alloy by XRF

| Element | Certified Value (g/L) | Measured Value (g/L) | Relative Standard Deviation (%) |

|---|---|---|---|

| Chromium (Cr) | 1.000 | 1.006 | 0.75 |

| Iron (Fe) | 1.000 | 1.002 | 0.65 |

| Nickel (Ni) | 2.000 | 1.996 | 0.65 |

This table shows results from an XRF method for determining major elements in a nickel-based alloy, demonstrating the high accuracy and precision of the technique. spectroscopyonline.com

Reactivity and Catalytic Applications of Alumane Nickel Systems

Catalytic Performance of Alumane Nickel-Derived Materials

Nickel-aluminum alloys, particularly Raney nickel, are renowned for their high catalytic activity. This activity stems from the high surface area of the porous nickel structure that is formed after the selective leaching of aluminum from the initial alloy. wikipedia.orgresearchgate.net This process results in a catalyst with a large number of active sites, making it highly efficient for various chemical reactions.

Nickel-aluminum systems are exceptionally effective in both hydrogenation and dehydrogenation reactions. Raney nickel, in particular, is a workhorse catalyst for hydrogenation in both laboratory and industrial settings. core.ac.uk

Hydrogenation:

Raney nickel is widely used for the hydrogenation of a variety of functional groups. It is effective for the reduction of alkenes, alkynes, nitro compounds, nitriles, and carbonyl compounds. nih.gov The high surface area and the presence of adsorbed hydrogen within its porous structure contribute to its high activity, often allowing for reactions to occur under milder conditions (lower temperature and pressure) compared to other nickel catalysts. core.ac.uk

The selectivity of Raney nickel can be influenced by modifying the catalyst surface or by adjusting reaction conditions. For instance, modifying Raney nickel with silica (B1680970) has been shown to improve the selectivity in the hydrogenation of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline (B108954) by facilitating the desorption of the desired product and preventing over-hydrogenation. nih.govacs.org

Interactive Data Table: Performance of Raney Nickel in Selective Hydrogenation

| Substrate | Product | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |

| Quinoline | 1,2,3,4-Tetrahydroquinoline | RNi@SiO₂-2 | 100 | 20 | >99 | >98 | acs.org |

| Acetone | Isopropanol (B130326) | Raney Ni/C | 120 | - | 99.9 | >99.9 (0.02% MIBC) | mdpi.com |

| p-Nitrophenol | p-Aminophenol | Raney Nickel | 80 | 10 | 100 | ~100 | researchgate.net |

| Nitrobenzene | Aniline | NiCeL@SiO₂-pellet | 60 | 40 | - | High | nih.gov |

Note: MIBC refers to the byproduct methyl isobutylcarbinol.

Dehydrogenation:

Nickel-based catalysts, including those derived from nickel-aluminum alloys, are also active in dehydrogenation reactions, which are crucial for the production of olefins from alkanes. These reactions are typically carried out at high temperatures to favor the endothermic dehydrogenation process. google.com Bimetallic catalysts containing nickel are being explored to enhance stability and selectivity, minimizing side reactions like hydrogenolysis and coke formation. google.com For instance, Ni-Mo/C bimetallic catalysts have shown high carbon balance, indicating low coke deposition during propane (B168953) dehydrogenation. google.com

While hydrogenation is a form of reduction, this section will cover other reduction processes and the limited role of these materials in catalytic oxidation.

Reduction Processes:

Beyond hydrogenation, Raney nickel can be used for the reductive cleavage of C-S bonds, a reaction known as desulfurization. This is particularly useful in organic synthesis for removing sulfur-containing protecting groups. squarespace.com Additionally, Raney nickel-aluminum alloy in water has been shown to reduce carbonyl groups to methylene (B1212753) groups and aromatic rings under mild conditions. core.ac.uk

The combination of nickel catalysts with aluminum hydrides, such as lithium aluminum hydride (LiAlH₄), represents another powerful reducing system. However, in these cases, the nickel compound often acts as a co-catalyst with the aluminum hydride being the primary reducing agent. organicchemistrydata.org

Oxidation Processes:

The use of nickel aluminide as a catalyst for oxidation reactions is not as well-documented as its role in hydrogenation. The literature on the oxidation of nickel aluminide primarily focuses on the material's resistance to high-temperature oxidation, where a protective alumina (B75360) (Al₂O₃) scale is formed. frontiersin.orgmdpi.com This property is crucial for applications in high-temperature environments like gas turbines, but it does not describe the catalytic activity of the material in oxidizing other chemical compounds. wikipedia.org There is some evidence that Pd-modified nickel aluminide coatings can influence the rate of alumina phase transformations during oxidation. scielo.br

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Nickel catalysts are particularly valued for their ability to couple a wide range of electrophiles, including those that are challenging for palladium catalysts. nih.gov They can facilitate Suzuki-Miyaura, Negishi, and other cross-coupling reactions. The use of nickel catalysts often allows for milder reaction conditions and can be more cost-effective than using precious metals like palladium. tcichemicals.com For instance, nickel-catalyzed Suzuki-Miyaura couplings have been successfully carried out in environmentally friendly "green" solvents. acs.orgnih.gov

Interactive Data Table: Yields in Nickel-Catalyzed Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

| 2-Bromoallylphosphonate | Phenylboronic acid | NiSO₄·6H₂O/ligand L | Water | 93 | acs.org |

| 1-Naphthyl sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | t-Amyl alcohol | 95 | acs.org |

| 4-Bromotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ | 2-Me-THF | 98 | acs.org |

| Bromopyrimidine | Furanylboronic acid | NiCl₂(PCy₃)₂ | 2-Me-THF | 97 | nih.gov |

Selectivity is a critical aspect of catalysis, and nickel-aluminum systems exhibit remarkable selectivity in various transformations.

Chemoselectivity: In molecules with multiple reducible functional groups, Raney nickel can often be used to selectively hydrogenate one group over another. For example, nitro groups can be selectively reduced in the presence of other reducible functionalities. rasayanjournal.co.insemanticscholar.org The selectivity can be tuned by the choice of solvent and reaction conditions.

Stereoselectivity: The hydrogenation of alkenes using heterogeneous catalysts like Raney nickel is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. stackexchange.com This stereospecificity is a key feature in asymmetric synthesis.

Chemoselectivity in Cross-Coupling: Nickel catalysts have demonstrated excellent chemoselectivity in cross-electrophile coupling reactions, where two different electrophiles are coupled. The selectivity is thought to arise from the distinct mechanisms of activation for different types of electrophiles at the nickel center. nih.gov

The use of nickel-based catalysts aligns with the principles of green chemistry due to nickel's earth abundance and lower cost compared to precious metals like palladium and platinum. chemrxiv.org

Biomass Conversion: Raney nickel is a versatile catalyst for the conversion of biomass into valuable chemicals and biofuels. acs.org It can be used for the hydrogenation and hydrogenolysis of biomass-derived platform molecules. Furthermore, nickel catalysts supported on biomass-derived carbon materials are being developed as sustainable and reusable catalysts. chemrxiv.orgrsc.org

Aqueous Media Catalysis: The development of nickel catalysts that are active and stable in water is an active area of research. Performing reactions in water reduces the reliance on volatile organic solvents, which is a key goal of sustainable chemistry. chemrxiv.org

Mechanistic Studies of this compound Catalysis

Understanding the reaction mechanisms is crucial for optimizing catalyst performance and developing new catalytic systems.

Hydrogenation Mechanism on Raney Nickel: The hydrogenation of unsaturated compounds on the surface of Raney nickel is a heterogeneous catalytic process. The mechanism involves the adsorption of both hydrogen and the substrate onto the nickel surface. Hydrogen is believed to dissociate into atomic hydrogen on the catalyst surface. The reaction then proceeds through the stepwise addition of hydrogen atoms to the adsorbed substrate. acs.org The porous structure of Raney nickel ensures a high concentration of active sites and adsorbed hydrogen. wikipedia.org The remaining aluminum in the catalyst helps to maintain this porous structure. sciencemadness.org

Dehydrogenation Mechanism: The mechanism of nickel-catalyzed dehydrogenation often involves the oxidative addition of a C-H bond to the nickel center, followed by β-hydride elimination to form the alkene and a nickel-hydride species. The nickel catalyst is then regenerated in a subsequent step. acs.org

C-C Coupling Mechanism: The mechanisms of nickel-catalyzed cross-coupling reactions are diverse and can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. These cycles typically involve steps such as oxidative addition of an electrophile to the nickel center, transmetalation with a nucleophile (in the case of traditional cross-coupling), and reductive elimination to form the C-C bond and regenerate the active nickel catalyst. squarespace.com In some cases, particularly with alkyl halides, radical intermediates and single-electron transfer (SET) processes are involved. nih.gov

C-H Activation Mechanism: Nickel catalysts are also capable of activating and functionalizing C-H bonds. The mechanism can proceed through various pathways, including oxidative addition, base-assisted nickelation, or σ-bond metathesis. researchgate.netthieme-connect.comacs.org These reactions represent a highly atom-economical way to form new bonds.

Identification of Active Sites in this compound Catalysts

The catalytic activity of this compound systems is intrinsically linked to the nature and distribution of active sites on the catalyst surface. Research has identified several key nickel species that function as active centers or their precursors.

Metallic Nickel (Ni⁰): For many hydrogenation, dehydrogenation, and reforming reactions, metallic nickel nanoparticles are the primary active sites. mdpi.comnih.gov These sites are typically formed by the reduction of nickel oxide precursors in a hydrogen stream at elevated temperatures. The size and dispersion of these metallic particles are crucial; smaller, well-dispersed particles generally lead to higher catalytic activity due to a larger active surface area. google.com

Cationic Nickel (Ni²⁺): Divalent nickel ions (Ni²⁺) also play a significant role. In some reactions, such as ethylene (B1197577) oligomerization, Ni²⁺ cations located at ion-exchange positions on the alumina or silica-alumina support are considered the active sites or precursors to the active sites. researchgate.net For instance, studies have suggested that Ni²⁺ species grafted onto acidic silanols can evolve into Ni⁺, the identified active species for ethylene oligomerization. researchgate.net In other contexts, like glycerol (B35011) hydrogenolysis, cationic Ni facilitates specific reaction pathways like dehydration. nih.gov

Nickel Oxide (NiO): While often considered a precursor to the active metallic phase, nickel oxide itself can be an active site, particularly in oxidation reactions. nacatsoc.orgresearchgate.net The ability of NiO to generate electrophilic oxygen species is crucial for the oxidative dissociation of C-H bonds in hydrocarbons. nacatsoc.org Different forms of NiO can coexist on the alumina support, including a highly dispersed, two-dimensional monolayer which is reported to be responsible for both activity and selectivity in oxidative dehydrogenation. nacatsoc.org

Nickel Aluminate (NiAl₂O₄): The formation of a nickel aluminate spinel phase is a common feature in these systems, resulting from the strong interaction between nickel and the alumina support at high temperatures. nih.govresearchgate.net While bulk NiAl₂O₄ is often associated with lower activity, the presence of a surface nickel aluminate layer can prevent the sintering of metallic nickel particles, thereby enhancing the catalyst's stability. researchgate.net In certain reactions like the dry reforming of methane (B114726), the reduction of NiAl₂O₄ during the reaction can generate highly dispersed and active Ni nanoparticles. researchgate.net

The identification of these sites relies on a combination of characterization techniques, including X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), temperature-programmed reduction (TPR), and in-situ Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules like carbon monoxide (CO). nacatsoc.orgresearchgate.netrsc.org

Reaction Pathway Elucidation on this compound Surfaces

Understanding the reaction pathways on this compound surfaces is key to optimizing catalyst performance. The mechanism often depends on the specific reaction and the nature of the active sites present.

For methane reforming processes (steam and CO₂ reforming), a surface reaction mechanism involving multiple elementary steps is generally accepted. mdpi.com The process begins with the dissociative adsorption of reactants like methane (CH₄), steam (H₂O), or carbon dioxide (CO₂) onto the active nickel surface. This generates adsorbed atomic oxygen (O(s)), which is a crucial intermediate. mdpi.com For instance, methane activation starts with the breaking of a C-H bond, leaving chemisorbed H and CH₃ fragments on the surface, followed by sequential dehydrogenation. mdpi.com

In the context of dry reforming, a Mars-van Krevelen mechanism has been proposed for certain Ni-Fe catalysts on alumina, where lattice oxygen from an iron oxide phase interacts with surface carbon to produce CO, thus reducing carbon deposition. researchgate.net In contrast, for reactions like the combustion of methane, an Eley-Rideal mechanism has been suggested, where activation of oxygen is more critical than the activation of methane. mdpi.com

For nickel-catalyzed cross-coupling reactions involving alkyl halides, radical pathways are often implicated. nih.gov The reaction can be initiated by the activation of the alkyl halide by a Ni(I) species to form a radical, which then combines with a Ni(0) or Ni(II) species on the catalytic cycle. nih.gov

Kinetics and Thermodynamics of this compound-Catalyzed Reactions

The kinetics of reactions catalyzed by this compound systems are complex and highly dependent on operating conditions such as temperature, pressure, and reactant ratios. For methane steam reforming, several kinetic models have been developed. researchgate.net The reaction rate shows a non-monotonic dependence on the partial pressure of steam. researchgate.net At low steam-to-carbon (S/C) ratios, steam has a high kinetic order, while at high S/C ratios, methane dominates the kinetics. researchgate.net

A detailed kinetic model for methane reforming on a nickel-based catalyst includes 52 elementary-like reactions involving 14 surface species and 6 gas-phase species. mdpi.com This model accounts for methane conversion with oxygen, steam, and CO₂, as well as the water-gas shift reaction and carbon formation. mdpi.com The thermodynamics of the system dictate the equilibrium composition of the products, with high temperatures favoring the endothermic reforming reactions.

Kinetic isotope effect studies, where hydrogen is replaced by deuterium (B1214612), provide further insight. For methane steam reforming over a Ni/NiAl₂O₄ catalyst, the kinetic isotope effect was found to change from inverse to normal depending on the S/C ratio, indicating shifts in the rate-determining step. researchgate.net

Table 1: Kinetic Parameters for Methane Oxidation Catalyzed by Nickel Species

| Reaction | Temperature Range (K) | Rate Constant at 300 K (cm³/s) | Temperature Dependence (Tⁿ) |

|---|---|---|---|

| NiO⁺ + CH₄ | 300 - 600 | (2.6 ± 0.4) × 10⁻¹⁰ | T⁻⁰·⁷ ± ⁰·³ |

| NiO⁺ + CD₄ | 300 - 600 | (1.8 ± 0.5) × 10⁻¹⁰ | T⁻¹·¹ ± ⁰·⁴ |

Data sourced from temperature-dependent kinetic measurements of gas-phase reactions relevant to catalytic cycles. nih.gov

This compound in Energy Conversion and Storage Catalysis

This compound systems are pivotal in catalysis for energy applications, contributing to both energy conversion in technologies like fuel cells and energy storage through photocatalytic processes.

Electrocatalysis by this compound in Fuel Cell Technologies

In the realm of fuel cell technologies, particularly alkaline membrane fuel cells (AMFCs), nickel-based catalysts are investigated as cost-effective alternatives to precious metals like platinum. google.com While the catalytic activity of pure nickel for the hydrogen oxidation reaction (HOR) at the anode is significantly lower than that of platinum, its performance can be substantially enhanced. google.com

One successful strategy involves creating bimetallic catalysts. For example, a palladium/nickel (Pd/Ni) electrocatalyst, where palladium nanoparticles are grown onto oxophilic nickel nanoparticles, has shown record-high performance for a platinum-free AMFC. The contact between Pd and Ni enhances the HOR activity, evidenced by a significant negative shift of about 200 mV in the onset potential for the HOR current compared to a Pd-only catalyst. This enhancement is attributed to the synergistic electronic effects between the two metals.

Nickel foam is also used as a 3D electrode support material in alkaline direct alcohol fuel cells, where its porous structure facilitates mass transfer and effective catalyst utilization. researchgate.net The performance of these electrodes can be optimized by controlling the foam's thickness and surface roughness. researchgate.net Nickel is also a key component in catalysts for alkaline water electrolyzers, which produce hydrogen fuel. nickelinstitute.org Proposed anode catalysts include NiFe double layered hydroxides, while cathode catalysts often consist of NiFe and NiCo alloys. nickelinstitute.org

Photocatalytic Activity of this compound Composites

Nickel-containing composites exhibit significant photocatalytic activity, making them useful for environmental remediation and solar energy conversion. Nickel oxide (NiO), a p-type semiconductor, can be used as a photocatalyst for the degradation of organic pollutants like methylene blue under visible light. mdpi.com The photocatalytic efficiency of NiO nanoparticles is influenced by their crystallite size and surface area, which can be tuned by adjusting the annealing temperature during synthesis. mdpi.com Higher annealing temperatures can lead to increased degradation efficiency. mdpi.com

Incorporating nickel into other materials can create highly effective composite photocatalysts. For instance, nickel-doped manganese aluminum ferrite (B1171679) nanoparticles have been synthesized and shown to be highly efficient for the degradation of Rhodamine B dye under visible light. researchsquare.comresearchgate.net The introduction of Ni²⁺ ions creates additional energy levels within the bandgap of the ferrite, which helps to promote the separation of photogenerated electron-hole pairs and extends the material's light absorption into the visible spectrum. researchsquare.com Studies have shown that an optimal nickel doping level can maximize photocatalytic performance, achieving over 98% dye degradation in 120 minutes. researchsquare.comresearchgate.net The primary mechanism involves the generation of highly reactive hydroxyl radicals, which are responsible for breaking down the dye molecules. researchgate.net

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Alumina | Al₂O₃ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Deuterium | D |

| Ethanol | C₂H₅OH |

| Ethylene | C₂H₄ |

| Glycerol | C₃H₈O₃ |

| Hydrogen | H₂ |

| Hydrogen Sulfide | H₂S |

| Hydroxyl Radical | •OH |

| Iron Oxide | FeOₓ |

| Methane | CH₄ |

| Methylene Blue | C₁₆H₁₈ClN₃S |

| Nickel | Ni |

| Nickel Aluminate | NiAl₂O₄ |

| Nickel Oxide | NiO |

| Palladium | Pd |

| Rhodamine B | C₂₈H₃₁ClN₂O₃ |

| Steam (Water) | H₂O |

Computational and Theoretical Investigations of Alumane Nickel Chemistry

Electronic Structure and Bonding Analysis of Alumane Nickel

The electronic structure and the nature of chemical bonding are determinant factors for the physical and chemical properties of nickel aluminides. Computational approaches offer a powerful lens through which to examine these fundamental aspects.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to determine the ground-state properties of nickel aluminides, such as NiAl and Ni₃Al. These calculations are foundational for predicting phase stability, lattice parameters, and mechanical properties.

DFT calculations have been used to compute the total energies for various crystalline structures of nickel aluminides, thereby predicting the most stable phases. For instance, calculations for Ni-Al systems have shown that for NiAl, an ordered B2 (CsCl-type) structure is significantly lower in energy than a compositionally random structure, and for Ni₃Al, the ordered L1₂ structure is similarly more stable, which aligns with experimental phase diagrams. clemson.edu The formation energies calculated using DFT indicate that both the γ'-Ni₃Al and γ"-Ni₃Nb phases are thermodynamically stable, with Ni₃Al showing a more negative formation energy, suggesting greater stability. researchgate.net

A key output of DFT calculations is the prediction of lattice constants and bulk moduli, which are critical for understanding the material's mechanical response. First-principles calculations provide lattice parameters for Ni₃Al that are in close agreement with experimental values. ktu.lt Furthermore, DFT has been employed to calculate the pressure-volume-temperature equation of state for NiAl, where the predicted mass density at standard temperature and pressure was found to be within 4% of the experimental value, a typical accuracy for DFT-based predictions. aps.org Machine learning approaches are now being used to correct for intrinsic errors in DFT calculations to further improve the accuracy of predicted formation enthalpies for ternary systems involving nickel and aluminum. arxiv.org

Table 1: Calculated Ground State Properties of Nickel Aluminides

| Property | NiAl (B2) | Ni₃Al (L1₂) | Method | Source |

|---|---|---|---|---|

| Formation Energy | -0.15 eV/atom | -0.09 eV/atom | EAM | clemson.edu |

| Formation Energy | -40.67 kJ/mol | DFT | researchgate.net | |

| Lattice Parameter | 2.887 Å (Static) | 3.572 Å | DFT | ktu.ltaps.org |

Note: EAM stands for Embedded Atom Method, a semi-empirical potential often fitted to DFT or experimental data.

Ab initio molecular dynamics (AIMD) combines molecular dynamics simulations with electronic structure calculations (typically DFT), allowing for the simulation of chemical reactions and dynamic processes without pre-defined potentials. This method has been applied to study the reactivity of nickel-aluminum systems, particularly in the liquid state and during the initial stages of alloy formation.

AIMD simulations of liquid Ni-Al alloys are used to predict fundamental parameters like molar volumes, diffusion rates, and local ordering at high temperatures. tms.org These simulations, often involving several hundred atoms over picosecond timescales, provide insights into the liquid structure that precedes solidification, which is crucial for understanding defect formation. tms.org The results for molar volumes from AIMD generally show good agreement with experimental data, though they can sometimes underestimate thermal expansion. tms.org

Molecular dynamics simulations using reactive force fields like ReaxFF, which are parameterized using ab initio data, have been employed to study the reaction mechanisms between Ni-Al alloys and other molecules, such as water. acs.org These simulations reveal that in the reaction with water, aluminum atoms often act as adsorption sites for oxygen, while nickel atoms are adsorption sites for hydrogen. acs.org The simulations also show that the H₂ production capacity increases significantly as the Al content in the alloy increases, highlighting the role of stoichiometry in reactivity. acs.org

Understanding the orbital interactions is key to explaining the nature of bonding in nickel aluminides. The bonding in these intermetallics is a complex mixture of metallic, covalent, and ionic contributions.

In Ni₃Al, analysis of the electronic structure reveals that the primary interaction between nickel and aluminum atoms is covalent. ktu.lt This is characterized by strong orbital hybridization between the Al-3p orbitals and the Ni-3d orbitals. ktu.lt This covalent bonding is a significant contributor to the high strength and stability of Ni₃Al-based alloys. ktu.lt Doping with other elements, such as titanium or niobium, can further strengthen these covalent bonds. ktu.lt

The density of states (DOS) provides a picture of the electronic states available at different energy levels. For Ni₃Al, the DOS shows a "pseudogap" near the Fermi level, which is a characteristic feature of stable intermetallic compounds and indicates strong hybridization between Ni d-states and Al p-states. researchgate.net This feature is associated with the ordering energy and the stability of the L1₂ phase. The bonding in NiAs, another related compound, is described as polar-covalent based on Löwdin population analysis and ICOBI (Integral of the Crystal Orbital Bond Index) values, with a significant valence-electron transfer from nickel to arsenic. acs.org Similar analyses can be extended to nickel aluminides to quantify the covalent and ionic character of the Ni-Al bonds.

Simulation of this compound Surface Phenomena and Interfaces

The surfaces and interfaces of nickel aluminides play a critical role in their performance, especially in applications involving catalysis, coatings, and high-temperature environments. Computational simulations are essential for elucidating the complex processes that occur at these surfaces.

The interaction of molecules with nickel aluminide surfaces is a key area of study for applications in catalysis and corrosion. Theoretical studies have investigated the adsorption and subsequent reaction of various molecules on well-defined nickel aluminide surfaces.

For instance, the adsorption of methanol (B129727) on polycrystalline NiAl has been studied using temperature-programmed desorption (TPD) and spectroscopic techniques, complemented by theoretical understanding. acs.org The decomposition of methanol on NiAl leads to the formation of methane (B114726), with a desorption peak temperature of 590 K. acs.org The surface chemistry appears to be influenced by both the nickel and aluminum components, with carbon preferentially chemisorbing on "transition metal" sites and oxygen remaining on aluminum sites. acs.org

The adsorption of larger organometallic precursors, like Rh(CO)₂(acac), has been investigated on an alumina (B75360) thin film supported on Ni₃Al(111). psu.edursc.org These studies show that the precursor molecules bind preferentially to specific sites on the surface. psu.edursc.org Subsequent annealing leads to desorption and sintering processes, the temperatures of which can be determined experimentally and understood through theoretical models of surface binding energies. psu.edursc.org DFT calculations have also been used extensively to study the adsorption of simple molecules like CO on nickel surfaces, providing detailed information on preferred adsorption sites, binding energies, and vibrational frequencies as a function of coverage, which serves as a basis for understanding adsorption on more complex alloy surfaces. researchgate.net

Table 2: Desorption Temperatures of Species from Nickel Aluminide Surfaces

| Surface | Adsorbed Species | Desorbed Product | Peak Desorption Temperature (K) | Source |

|---|---|---|---|---|

| Polycrystalline NiAl | Methanol (CH₃OH) | Methane (CH₄) | 590 | acs.org |

The atomic arrangement at the surface of a crystal often differs from that of the bulk, a phenomenon known as surface reconstruction. These reconstructions are driven by the minimization of surface free energy.

For Ni₃Al, the low-index surfaces, such as (100) and (110), have been studied using methods like the Embedded Atom Method (EAM). clemson.edu These calculations have shown that for both the (100) and (110) faces, the preferred surface geometry is a termination with a mixed Ni-Al plane, which is consistent with the bulk lattice structure. clemson.edu

More detailed studies using DFT and X-ray photoelectron diffraction on the Ni₃Al(111) surface have revealed specific relaxations of the surface layers. researchgate.net It was found that the first-layer aluminum atoms move outwards relative to the nickel atom plane. researchgate.net There is a contraction in the spacing between the first and second atomic layers and between the second and third layers compared to the bulk interlayer spacing. researchgate.net These structural changes have a significant impact on the surface energy and reactivity. The formation of a thin alumina film on Ni₃Al(111) also induces significant atomic rearrangements at the interface, with Al atoms from the alloy being lifted by over 0.7 Å to create a new metallic layer between the alloy and the oxide film. researchgate.net This highlights the dynamic nature of the surface and interface structure.

Interfacial Interactions in this compound Composite Materials

The performance of composite materials often hinges on the interactions occurring at the interface between different components. In this compound systems, computational studies have been instrumental in elucidating the nature of these interfacial interactions, particularly in the context of hydrogen storage applications.

Supported aluminum-based complex hydrides, known as alanates, have been a key area of investigation. When these alanates are combined with nickel-containing porous carbon sheets (Ni-PCS), a significant decrease in the decomposition temperature for hydrogen release is observed. researchgate.net In-situ X-ray diffraction (XRD) combined with theoretical modeling has shown that the Ni-PCS serves a dual role. Firstly, the nickel acts as a catalyst, weakening the Al-H bonds in the alanate. Secondly, the porous carbon structure provides a physical pathway for hydrogen to escape, preventing detrimental layer changes and volume expansion during thermolysis. researchgate.net

First-principles calculations have been employed to study the effects of doping aluminum hydride with 3d transition metals, including nickel. These studies indicate that nickel doping induces a low-spin state polarization in the material. researchgate.net The interaction at the interface is not merely physical; chemical bonding plays a significant role. For instance, in composites of carbon fiber coated with nickel in an aluminum matrix, the formation of NiAl₃ intermetallic compounds at the interface prevents direct, and often detrimental, interaction between the carbon fiber and the aluminum matrix. easychair.org This nickel-aluminide layer facilitates better wetting and creates a coherent and strong interfacial bond. easychair.org

Table 1: Key Findings on Interfacial Interactions in this compound Systems

| Interacting Materials | Computational Method | Key Findings | Reference |

| Alanates and Ni-PCS | In-situ XRD and theoretical modeling | Decreased decomposition temperature; Ni-PCS provides a pathway for H₂ escape. | researchgate.net |

| AlH₃ doped with Ni | First-principles calculations | Induces low-spin state polarization. | researchgate.net |

| Ni-coated carbon fiber in Al matrix | Experimental with theoretical analysis | Formation of NiAl₃ at the interface prevents undesirable reactions and improves bonding. | easychair.org |

| MgH₂ with Ni catalyst | Experimental with theoretical analysis | Ni enhances hydrogen sorption capacity and cycling stability. mdpi.com | mdpi.com |

Predictive Modeling of this compound Properties and Reactivity

Predictive modeling, encompassing a range of computational techniques, is a powerful tool for forecasting the behavior of this compound systems and guiding the experimental design of new materials with desired properties.

Computational methods, particularly those based on density functional theory (DFT), are used to predict the stability of various phases of nickel-doped aluminum hydride. By calculating the formation energies of different structural configurations, researchers can identify which phases are thermodynamically stable and likely to be synthesizable. mdpi.com For example, high-throughput computational screening has been used to study the stability of Zr₂Fe alloys doped with nickel, revealing that Zr₂(Fe₁₋ₓNiₓ) phases are stable up to a nickel concentration of 33 at%. mdpi.com While this is not directly AlH₃, the methodology is transferable.

First-principles calculations on various polymorphs of AlH₃ (α, β, γ) have established their electronic structures and dynamic stability. acs.org Theoretical investigations have also explored the pressure-induced phase transitions between these polymorphs. researchgate.net By introducing nickel as a dopant into these known structures, computational models can predict how the phase stability is altered. For instance, studies on Ni-doped AlN, a related nitride system, have shown that the presence of nickel alongside nitrogen vacancies can be energetically favorable and induce half-metallicity. researchgate.net These findings suggest that nickel doping in AlH₃ could be a viable route to creating novel phases with interesting electronic and magnetic properties.

Theoretical design plays a pivotal role in developing enhanced catalysts. For this compound systems, this often focuses on improving the kinetics of hydrogen absorption and desorption. DFT calculations are used to model the catalytic mechanism at an atomic level.

One key aspect is understanding how nickel facilitates the dissociation of H₂ molecules on the surface of the material and the subsequent diffusion of hydrogen atoms into the bulk. Theoretical studies have shown that doping with transition metals like nickel can significantly enhance the kinetics of hydrogen uptake and release by altering the electronic properties of the host material. escholarship.org

In a related system, MgH₂, DFT investigations have been used to understand how doping with nickel modifies the energy landscape for hydrogen release. researchgate.net These studies analyze the influence of surface doping on hydrogen adsorption and desorption energies. The insights gained from such studies can be applied to the design of more efficient this compound catalysts. For example, by calculating the binding energies of hydrogen to different surface sites, researchers can identify the most active catalytic centers and design materials that maximize their density.

Table 2: Theoretical Approaches for Catalyst Design

| System | Theoretical Method | Goal of Design | Key Insight | Reference |

| Ni-doped MgH₂ | DFT | Enhance H₂ release | Surface doping modifies H adsorption/desorption energies. | researchgate.net |

| Ni-Co/Al₂O₃ | Machine Learning & DFT | Optimize catalytic activity | Identified optimal calcination temperatures and the importance of Ni load. | rsc.org |

| General HER catalysts | DFT & Machine Learning | Screen for efficient, low-cost catalysts | Identified promising non-Pt-based alloys including those with Ni. | mdpi.com |

Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and optimization of materials. In the context of this compound research, ML models can be trained on existing experimental and computational data to predict the properties of new candidate materials, significantly reducing the time and cost of research and development.

ML frameworks can be used to efficiently plan and analyze experiments. For example, an active machine learning approach has been used to optimize Ni-Co/Al₂O₃ catalysts for CO₂ methanation, a process that, like hydrogen storage, involves gas-solid interactions at a catalyst surface. rsc.org This method allowed researchers to navigate a vast design space of over 50 million potential catalyst combinations with a remarkably small number of experiments, leading to a significant improvement in catalytic yield. rsc.org

For the direct application to hydrogen-related catalysis, ML models combined with DFT calculations have been used to screen for efficient electrocatalysts for the hydrogen evolution reaction (HER). mdpi.com These models use physical features like electronegativity and d-orbital information to predict catalytic activity, and have successfully identified promising nickel-containing alloys. mdpi.com Similar data-driven workflows can be applied to this compound systems to screen for optimal compositions and structures for hydrogen storage applications. rsc.orgresearchgate.net

The key to successful ML models is the development of effective descriptors that capture the essential physics and chemistry of the system. For complex materials like high-entropy alloys, which can include nickel and aluminum, ML models are being developed to analyze structure-activity relationships and predict catalytic performance. oaepublish.com

Advanced Engineering and Applications of Alumane Nickel Materials

Alumane Nickel in Hydrogen Storage Systems

This compound compounds, particularly aluminum-substituted nickel alloys and nickel-catalyzed aluminum hydrides (alane), are significant materials in the development of solid-state hydrogen storage systems. These materials offer potential solutions for safe and high-density hydrogen storage, which is critical for hydrogen-powered vehicles and other clean energy applications.

The reversible storage of hydrogen in this compound materials is governed by specific chemical and physical processes. In intermetallic alloys like lanthanum-nickel-aluminum (La-Ni-Al), the mechanism involves several stages. During absorption, molecular hydrogen (H₂) is first adsorbed onto the material's surface, where it dissociates into hydrogen atoms, a process often catalyzed by nickel-rich regions. utwente.nl These atoms then diffuse from the surface into the bulk of the alloy, initially forming a solid solution (the α-phase). As hydrogen concentration increases, a phase transformation occurs, leading to the formation of a metal hydride (the β-phase), where hydrogen atoms occupy interstitial sites within the crystal lattice. utwente.nl Desorption is the reverse of this process, typically requiring heat to release the hydrogen gas.

In other systems, such as scandium-nickel-aluminum (Sc-Ni-Al), the mechanism can be temperature-dependent. For instance, the compound ScAlNi absorbs hydrogen at around 120°C through the formation of a solid solution. diva-portal.org At a higher temperature of approximately 500°C, it undergoes a disproportionation reaction, decomposing into scandium hydride (ScH₂) and an aluminum-nickel intermetallic (AlNi). diva-portal.org This reaction is reversible, allowing for the subsequent release of hydrogen.

For aluminum hydride (alane, AlH₃) catalyzed by nickel, the process is a chemical decomposition and regeneration. The addition of nickel-based catalysts can significantly lower the temperature required for dehydrogenation. acs.org The catalytic mechanism involves the catalyst weakening the Al-H bonds, thereby reducing the activation energy needed for hydrogen release.

Optimizing the hydrogen storage performance of this compound hydrides involves tailoring material composition, incorporating catalysts, and engineering the storage system for efficient thermal management.

Compositional Tuning: The properties of hydrogen storage alloys can be finely tuned by adjusting their elemental composition. In LaNi₅-based alloys, partially substituting nickel with aluminum (forming LaNi₅₋ₓAlₓ) alters the crystal lattice, which can lead to more stable hydrides but sometimes at the cost of total hydrogen capacity. mdpi.comuctm.edu Research on LaNi₅₋ₓAlₓ has shown that even small amounts of aluminum substitution (x < 0.1) can reduce the discharge capacity but stabilize the crystal structure against degradation during cycling. uctm.edu In the Sc(AlₓNi₁₋ₓ)₂ system, compositions with a higher nickel content exhibit a greater hydrogen storage capacity, demonstrating that the Ni/Al ratio is a critical parameter for optimization. diva-portal.org

Thermal Management: The absorption of hydrogen is an exothermic process, while desorption is endothermic. utp.edu.my The poor thermal conductivity of powdered metal hydrides can lead to slow reaction rates, as heat cannot be efficiently added or removed. researchgate.net A primary optimization strategy is the design of the storage bed to enhance heat transfer. This is achieved by integrating heat exchangers, internal fins, and materials with high thermal conductivity like expanded graphite (B72142) or metal foams (aluminum, nickel) into the hydride bed. researchgate.netmdpi.com Advanced designs, such as optimizing the geometry of cooling tubes or using novel configurations like truncated conical beds, have been shown to improve the heat transfer rate by over 37% compared to simple cylindrical designs, significantly reducing charging and discharging times. mdpi.comcolab.wsnih.gov

Catalysis: The addition of catalytic materials can dramatically improve the kinetics of hydrogen absorption and desorption. For sodium alanate (NaAlH₄), doping with a nickel-containing compound like K₂NiF₆ has been shown to reduce the onset temperature of hydrogen release from over 190°C to 160°C and significantly increase the rate of dehydrogenation. acs.org

Table 1: Strategies for Optimizing Hydrogen Storage in this compound Systems

| Optimization Strategy | Method | Compound Example | Observed Effect | Reference(s) |

| Compositional Tuning | Partial substitution of Ni with Al | LaNi₅₋ₓAlₓ | Stabilizes crystal structure, lowers plateau pressure, but can decrease capacity. | uctm.edu |